4-(マレイミド)ベンゾフェノン

概要

説明

Synthesis Analysis

4-(Maleimido)benzophenone and its derivatives are synthesized through several chemical pathways. One notable method involves the direct introduction of maleimide to benzophenone moieties, resulting in compounds like 4-maleimido-4'-thio-phenylbenzophenone (MTBP), which showcases high efficiency in photopolymerization of vinyl monomers due to its structure (Wei & Wang, 2011). Another synthesis approach involves creating polymaleimides that contain maleimide ring, Schiff base, and citraconamic acid, showcasing the versatility in modifying the molecular structure for specific applications (Huseeni & Al-Azzawi, 2021).

Molecular Structure Analysis

The molecular structure of 4-(Maleimido)benzophenone facilitates its role in polymer chemistry. Its structure allows for efficient photopolymerization and cross-linking reactions, making it a valuable component in creating polymers with specific physical and chemical properties. For instance, the presence of maleimide substituents directly linking to benzophenone moieties enhances photopolymerization efficiency, as demonstrated in various polymerizable photoinitiators (Wang et al., 2006).

Chemical Reactions and Properties

4-(Maleimido)benzophenone participates in a variety of chemical reactions, including photocrosslinking and polymerization. Its ability to act as a photoinitiator is highlighted in studies where it shows high efficiency in initiating photopolymerization of vinyl monomers, resulting in polymers with high conversion rates (Wei & Wang, 2011). Moreover, the introduction of maleimide and other substituents into the benzophenone structure leads to novel properties and functionalities in the resultant polymers and copolymers (Huseeni & Al-Azzawi, 2021).

Physical Properties Analysis

The physical properties of 4-(Maleimido)benzophenone and its derivatives are closely linked to their molecular structure and the specific chemical modifications they undergo. These properties are crucial in determining the suitability of these compounds for various applications, including photopolymerization and the creation of materials with desired mechanical and thermal characteristics.

Chemical Properties Analysis

The chemical properties of 4-(Maleimido)benzophenone, such as reactivity under light, ability to form cross-links, and compatibility with various monomers, make it a versatile agent in polymer chemistry. Its role as a photoinitiator in polymerizable systems is a testament to its significant chemical functionality, providing a pathway to synthesize materials with tailored properties (Wei & Wang, 2011).

科学的研究の応用

架橋剤

“4-(マレイミド)ベンゾフェノン”は、ヘテロ二官能性架橋剤です . それはスルヒドリル特異的な基と光活性な基を含んでいます。通常は、pH 6.8(6.5~7.0)で緩衝された、遊離スルヒドリルを含む分子にチオエーテル結合によって最初にカップリングされます。2番目の結合は、UV照射(250 nm)中に、二ラジカル励起状態を介して発生します .

高分子科学

高分子科学の分野では、“4-(マレイミド)ベンゾフェノン”は、特に高分子の架橋と改質の研究で使用されています .

光開始剤

“4-(マレイミド)ベンゾフェノン”は、マレイミド官能化化合物の重合における光開始剤として機能します . これは、特定の機械的および熱的特性を持つ高度な材料を作成するために重要です .

C-H挿入の特異性

ベンゾフェノンは、“4-(マレイミド)ベンゾフェノン”を含め、C-H挿入に対してより高い特異性を示します . これは、繰り返し照射できるため、それらをより効率的に付着させることができます <a aria-label="2: ベンゾフェノンは、“4-(マレイミド)ベンゾフェノン”を含め、C-H挿入に対してより高い特異性を示します12" data-citationid="ec174b56-2dd6-18c9-8fec-b848c469f81b-30" h="ID=SERP,5015.1" href="https

Safety and Hazards

作用機序

Target of Action

The primary target of 4-(Maleimido)benzophenone is molecules containing free sulfhydryl groups . This compound is particularly used in the field of polymer science, especially in the study of polymer cross-linking and modification .

Mode of Action

4-(Maleimido)benzophenone interacts with its targets through a two-step bonding process. Initially, it is coupled by thioether to a molecule containing free sulfhydryl . The second bonding occurs during UV irradiation (250 nm) via a diradical excited state .

Biochemical Pathways

The biochemical pathways affected by 4-(Maleimido)benzophenone are primarily related to the polymerization of maleimide-functionalized compounds . This process is critical for creating advanced materials with specific mechanical and thermal properties .

Pharmacokinetics

It is soluble in chloroform and dmf , which may influence its distribution and elimination in a biological system.

Result of Action

The result of the action of 4-(Maleimido)benzophenone is the formation of cross-linked polymers with specific mechanical and thermal properties . In a specific example, the treatment of murine leukaemia virus reverse transcriptase with benzophenone 4-maleimide inactivates DNA polymerase activity, but has no effect on the RNAase H function .

Action Environment

The action of 4-(Maleimido)benzophenone is influenced by environmental factors such as pH and light. The initial coupling to the target molecule occurs at a pH of 6.8 (6.5-7.0) . The second bonding step requires UV irradiation . Therefore, the efficacy and stability of 4-(Maleimido)benzophenone are dependent on these environmental conditions.

特性

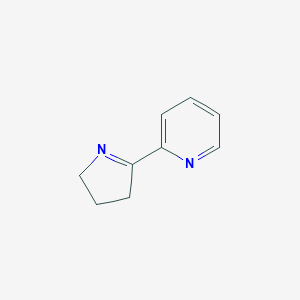

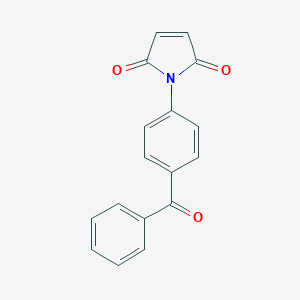

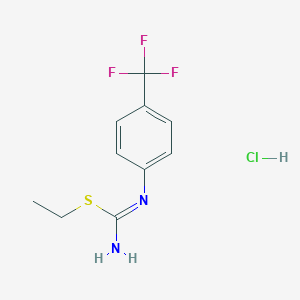

IUPAC Name |

1-(4-benzoylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIZEXQRIOURIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239207 | |

| Record name | Benzophenone-4-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92944-71-3 | |

| Record name | Benzophenone-4-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092944713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-4-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenz[a,h]acridine](/img/structure/B14076.png)

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)